

X-ray crystallography of (4-Chloropyridin-2-yl)methanamine derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Chloropyridin-2-yl)methanamine

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A Comparative Crystallographic Analysis of Chloropyridine Derivatives

A detailed examination of the solid-state structures of N-substituted chloropyridine derivatives reveals significant impacts of functionalization on their crystal packing and intermolecular interactions. This guide provides a comparative overview of the X-ray crystallographic data for two distinct derivatives, offering insights for researchers and professionals in drug development and materials science.

This analysis focuses on two compounds: N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide (Compound 1) and 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one (Compound 2). While Compound 1 is a derivative of 2-amino-4-chloropyridine, its crystallographic data provides a valuable reference for a chloropyridine scaffold. Compound 2 is a derivative of the isomeric (6-chloropyridin-3-yl)methanamine, offering a direct look at the influence of modifying the methanamine group. The comparison of these structures highlights how different substitution patterns on the chloropyridine ring and the attached nitrogen atom dictate the resulting supramolecular assemblies.

Crystallographic Data Comparison

The crystallographic parameters for Compound 1 and Compound 2 are summarized in the table below. These quantitative data underscore the fundamental differences in their crystal

systems and unit cell dimensions, which arise from their distinct molecular structures and packing arrangements.

Parameter	Compound 1: N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide	Compound 2: 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one
Chemical Formula	C ₁₄ H ₁₃ ClN ₂ O ₃ S	C ₉ H ₁₀ ClN ₃ O
Molecular Weight	324.77 g/mol	211.65 g/mol
Crystal System	Orthorhombic	Triclinic
Space Group	Pbca	P $\bar{1}$
a (Å)	12.578(2)	5.9864(3)
b (Å)	7.5460(8)	7.4724(5)
c (Å)	30.194(3)	11.0235(8)
α (°)	90	83.103(6)
β (°)	90	80.040(5)
γ (°)	90	80.020(5)
Volume (Å ³)	2865.7(7)	476.26(5)
Z	8	2
Temperature (K)	193	293
Radiation	Cu K α	Mo K α

Experimental Protocols

The methodologies employed for the single-crystal X-ray diffraction analysis of both compounds are detailed below, providing a basis for reproducibility and further investigation.

Synthesis and Crystallization

Compound 1 (N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide): This compound was synthesized and suitable crystals for X-ray diffraction were obtained by the slow evaporation of a solution mixture of ethyl acetate and hexane at 298 K[1].

Compound 2 (1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one): The synthesis of this derivative of imidacloprid involved dissolving imidacloprid in methanol followed by the addition of a sodium hydroxide solution[2].

X-ray Data Collection and Structure Refinement

For Compound 1: Data collection was performed on an Enraf–Nonius CAD-4 diffractometer. The structure was solved using SIR97 and refined with SHELXL97. Hydrogen atoms were placed in constrained positions[1].

For Compound 2: Data were collected at 293 K. One of the hydrogen atoms was located in a difference map and refined isotropically, while other hydrogen atoms were placed in calculated positions[2].

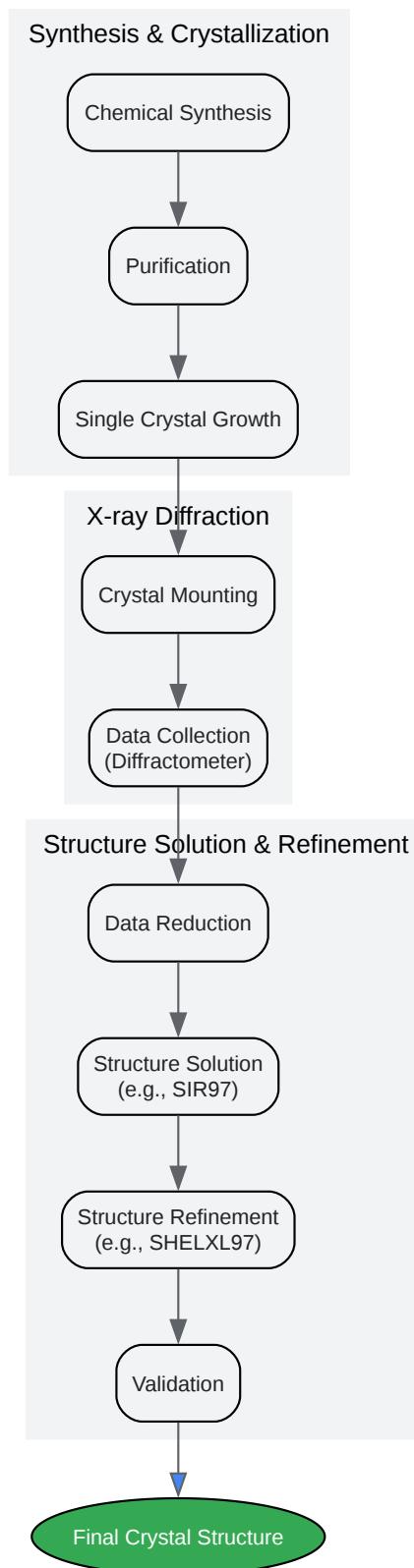
Structural Analysis and Intermolecular Interactions

The crystal structure of Compound 1 is characterized by a three-dimensional network stabilized by intermolecular C—H…O hydrogen bonds. The dihedral angle between the 4-methylphenylsulfonyl ring and the 4-chloropyridine ring is 30.6(1)°[1].

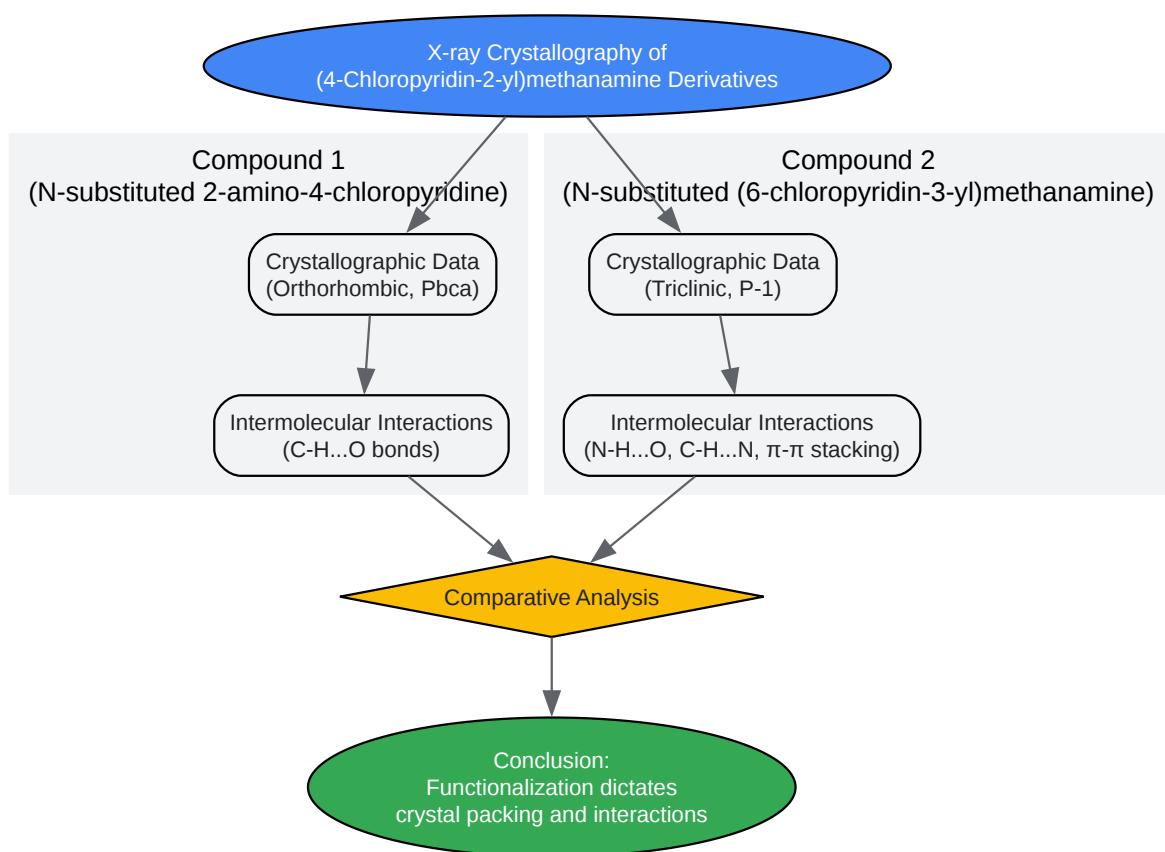
In contrast, the crystal packing of Compound 2 is dominated by N—H…O hydrogen bonds, which link pairs of molecules to form inversion dimers. These dimers are further connected by weak C—H…N interactions. The stability of the crystal structure is also enhanced by π – π stacking interactions between the pyridine rings of adjacent molecules[2].

Visualizing the Experimental and Comparative Workflow

The following diagrams illustrate the generalized workflow for X-ray crystallography and the logical flow of the comparative analysis presented in this guide.

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A generalized workflow for single-crystal X-ray crystallography.



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Logical flow of the comparative analysis of the two chloropyridine derivatives.

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References

- 1. N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

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